molecular formula C26H22N4O2S B2904096 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1189489-96-0

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2904096
CAS No.: 1189489-96-0
M. Wt: 454.55
InChI Key: OGBQWZNILPKJOV-UHFFFAOYSA-N
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Description

This compound is a pyrimido[5,4-b]indole derivative characterized by a benzyl group at position 3, a ketone at position 4, and an acetamide side chain linked to a 3-(methylthio)phenyl group. The methylthio (SCH₃) group on the phenyl ring may enhance lipophilicity and influence metabolic stability compared to other derivatives .

Properties

IUPAC Name

2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S/c1-33-20-11-7-10-19(14-20)28-23(31)16-30-22-13-6-5-12-21(22)24-25(30)26(32)29(17-27-24)15-18-8-3-2-4-9-18/h2-14,17H,15-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBQWZNILPKJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. The process usually begins with the formation of the pyrimido[5,4-b]indole core, followed by functionalization to introduce the benzyl, oxo, and acetyl groups. Key reagents and catalysts used in these steps include aldehydes, amines, carboxylic acids, and metal catalysts like palladium or platinum under specific conditions such as controlled temperature and pressure.

Industrial Production Methods

Industrial production methods focus on optimizing yield and efficiency. Large-scale synthesis might involve using flow reactors to maintain continuous reaction conditions, ensuring consistent product quality. Advanced purification techniques like chromatography and crystallization are employed to obtain high-purity this compound suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide undergoes various types of chemical reactions:

  • Oxidation: : Can involve reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

  • Reduction: : Typically employs reducing agents such as lithium aluminium hydride to produce reduced forms of the compound.

  • Substitution: : Nucleophilic or electrophilic substitution reactions facilitated by reagents such as alkyl halides or acids.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in alkaline or acidic medium.

  • Reduction: : Lithium aluminium hydride (LiAlH4) in anhydrous ether.

  • Substitution: : Alkyl halides in the presence of bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific functional groups targeted during the reaction. For instance, oxidation might produce carboxylic acids, while reduction could result in alcohols or amines.

Scientific Research Applications

Chemistry

This compound serves as a precursor in the synthesis of various complex organic molecules, enabling the study of reaction mechanisms and the development of new synthetic pathways.

Biology

In biological research, it may act as an enzyme inhibitor or a substrate for studying metabolic pathways and enzyme-substrate interactions.

Medicine

The pharmacological properties of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide are being explored for potential therapeutic applications, including anti-cancer and anti-inflammatory activities.

Industry

In industrial applications, it can be used as an intermediate in the production of dyes, pigments, and advanced materials due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. In medicinal chemistry, it might inhibit specific enzymes or receptors, blocking signaling pathways crucial for disease progression. Molecular docking studies can reveal interactions with biological macromolecules, shedding light on its precise mechanism.

Comparison with Similar Compounds

Key Structural Insights :

  • Side Chain Variations : The 3-(methylthio)phenyl group provides moderate electron-donating effects, contrasting with electron-withdrawing groups like trifluoromethoxy in or sulfonyl in .

Physicochemical Properties

  • Lipophilicity : The benzyl and methylthio groups increase logP compared to analogues with polar substituents (e.g., sulfonyl in ), suggesting improved membrane permeability.
  • Solubility : The target compound’s low polarity may limit aqueous solubility, a common challenge for pyrimidoindoles. Derivatives with ionizable groups (e.g., sulfonic acid) in show better solubility but reduced bioavailability.

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